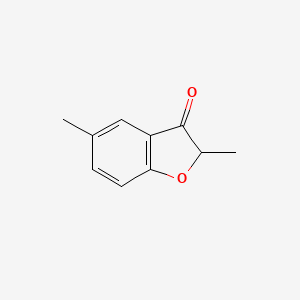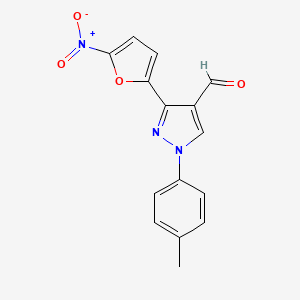![molecular formula C30H26CuN2O2 B15207146 copper;4-methyl-2-[N-[2-[[(5-methyl-2-oxidophenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenolate](/img/structure/B15207146.png)
copper;4-methyl-2-[N-[2-[[(5-methyl-2-oxidophenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis[4-methyl-, copper complex is a coordination compound that features a copper ion coordinated to a ligand derived from phenol and ethylenediamine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis[4-methyl-, copper complex typically involves the reaction of copper salts with the ligand precursor. The ligand precursor is synthesized by the condensation of salicylaldehyde derivatives with ethylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis[4-methyl-, copper complex undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation-reduction reactions, making it useful in catalytic processes.
Substitution: The phenolic and imine groups can participate in substitution reactions, allowing for the modification of the ligand structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent decomposition of the complex .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the ligand, while substitution reactions can introduce new functional groups into the ligand structure .
Wissenschaftliche Forschungsanwendungen
Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis[4-methyl-, copper complex has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Studies: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological molecules
Wirkmechanismus
The mechanism of action of Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis[4-methyl-, copper complex involves the coordination of the copper ion to the ligand, which stabilizes the complex and allows it to participate in various chemical reactions. The copper center can undergo redox reactions, facilitating catalytic processes. The phenolic and imine groups in the ligand also play a role in the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis-: This compound lacks the copper ion but has a similar ligand structure.
Salicylaldehyde Ethylenediamine Complexes: These complexes feature different metal ions coordinated to a similar ligand structure
Uniqueness
The presence of the copper ion in Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis[4-methyl-, copper complex imparts unique catalytic properties and reactivity compared to similar compounds. This makes it particularly valuable in catalytic applications and material science research .
Eigenschaften
Molekularformel |
C30H26CuN2O2 |
|---|---|
Molekulargewicht |
510.1 g/mol |
IUPAC-Name |
copper;4-methyl-2-[N-[2-[[(5-methyl-2-oxidophenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenolate |
InChI |
InChI=1S/C30H28N2O2.Cu/c1-21-13-15-27(33)25(19-21)29(23-9-5-3-6-10-23)31-17-18-32-30(24-11-7-4-8-12-24)26-20-22(2)14-16-28(26)34;/h3-16,19-20,33-34H,17-18H2,1-2H3;/q;+2/p-2 |
InChI-Schlüssel |
FFXUDRMFXOTTAJ-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C=C1)[O-])C(=NCCN=C(C2=CC=CC=C2)C3=C(C=CC(=C3)C)[O-])C4=CC=CC=C4.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


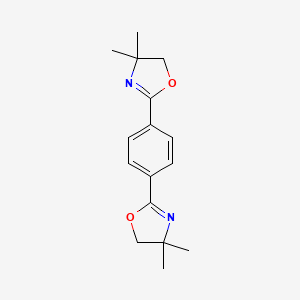
![2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole](/img/structure/B15207088.png)
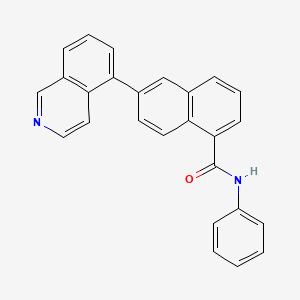

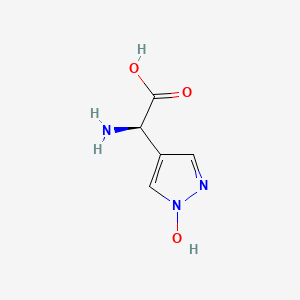

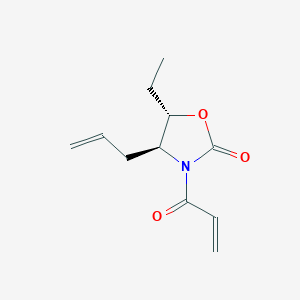
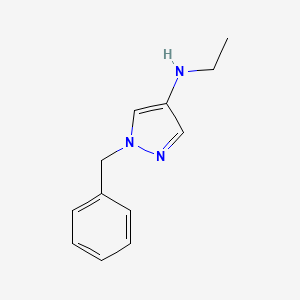
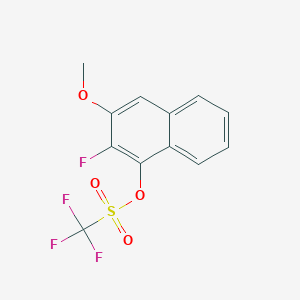
![(2-Aminobenzo[d]oxazol-5-yl)methanol](/img/structure/B15207112.png)

![Pyrrolo[1,2-a]pyrazine-1-methanamine](/img/structure/B15207123.png)
